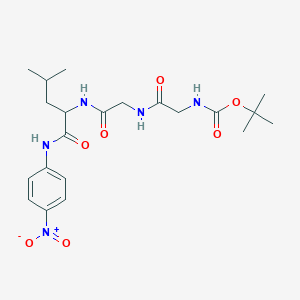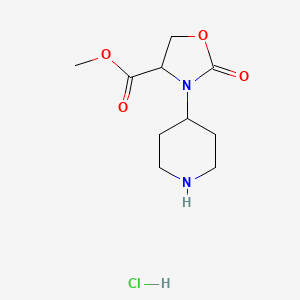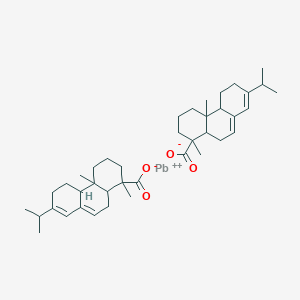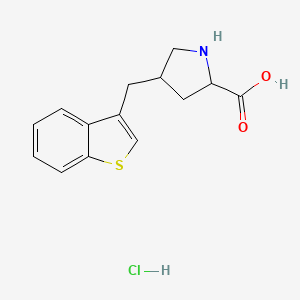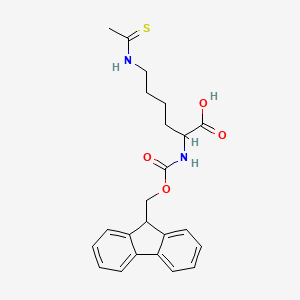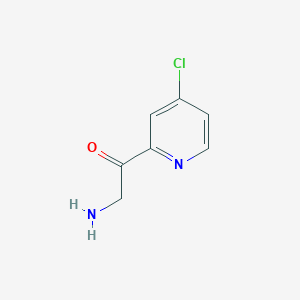
2-Amino-1-(4-chloropyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-chloropyridin-2-yl)ethanone is a chemical compound with the molecular formula C₇H₇ClN₂O It is characterized by the presence of an amino group, a chloropyridine ring, and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chloropyridin-2-yl)ethanone typically involves the reaction of 4-chloropyridine-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the ethanone moiety. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced analytical techniques ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(4-chloropyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted pyridine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-1-(4-chloropyridin-2-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-chloropyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and chloropyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(4-fluoropyridin-2-yl)ethanone
- 2-Amino-1-(4-bromopyridin-2-yl)ethanone
- 2-Amino-1-(4-iodopyridin-2-yl)ethanone
Uniqueness
Compared to its analogs, 2-Amino-1-(4-chloropyridin-2-yl)ethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the electronic properties of the chloropyridine ring can affect the compound’s biological activity and binding characteristics.
Propiedades
Fórmula molecular |
C7H7ClN2O |
|---|---|
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
2-amino-1-(4-chloropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c8-5-1-2-10-6(3-5)7(11)4-9/h1-3H,4,9H2 |
Clave InChI |
HCLVKKLVRLGFPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1Cl)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12104742.png)
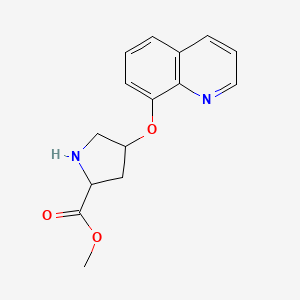

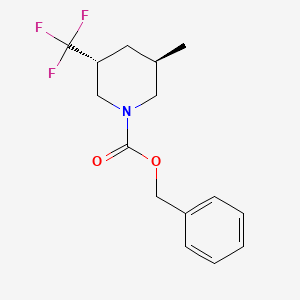
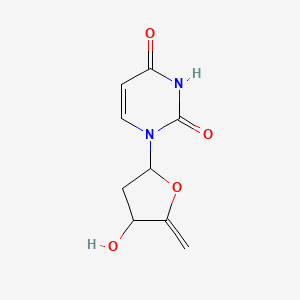
![2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol](/img/structure/B12104772.png)
![5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B12104778.png)

